molecular formula C44H70O17 B2968709 Deacetyl ophiopojaponin A CAS No. 313054-32-9

Deacetyl ophiopojaponin A

Cat. No.: B2968709
CAS No.: 313054-32-9
M. Wt: 871.027
InChI Key: MXFOMMHAIRXMFQ-GFPHCQTESA-N
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Description

Deacetyl ophiopojaponin A (C₄₄H₇₀O₁₇, MW: 871.02) is a triterpenoid saponin isolated from the dried tuberous roots of Ophiopogon japonicus (Liliaceae family). It is characterized as a white powder with solubility in chloroform/methanol and is primarily utilized in cardiovascular research due to its pharmacological efficacy . The compound’s structure comprises a diosgenin aglycone linked to a trisaccharide moiety (rhamnose-xylose-glucose), with deacetylation at the C-3 position distinguishing it from acetylated analogs .

Properties

IUPAC Name

2-[4-hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19?,20?,21?,23?,24-,25+,26?,27?,28?,29+,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41+,42+,43-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFOMMHAIRXMFQ-GFPHCQTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC[C@@]2(C([C@]3([C@@H](O2)CC4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Ophiopogon japonicus

Compounds derived from the same botanical source share structural motifs but exhibit distinct bioactivities due to variations in glycosylation and acetylation:

Compound Molecular Formula Key Structural Features Bioactivity Source
Deacetyl ophiopojaponin A C₄₄H₇₀O₁₇ Diosgenin + Rham-Xyl-Glc (deacetylated) Cardiovascular effects Ophiopogon japonicus
Ophiopogonin D' C₄₄H₇₀O₁₇ Diosgenin + Rham-Xyl-Glc (acetylated) Anti-inflammatory, antioxidant Ophiopogon japonicus
Methylophiopogonone A C₂₃H₂₂O₈ Flavonoid with methoxy groups Antioxidant, neuroprotective Ophiopogon japonicus
14α-Hydroxy Sprengerinin C C₄₅H₇₂O₁₈ Diosgenin derivative with hydroxylation Cytotoxic activity Ophiopogon japonicus

Key Observations :

  • This compound and Ophiopogonin D' share identical molecular formulas but differ in acetylation status, leading to divergent solubility and target affinities. The deacetyl form shows enhanced solubility in polar solvents like methanol, which may influence bioavailability .
  • Methylophiopogonone A, a flavonoid, lacks the triterpenoid backbone but contributes to the plant’s overall antioxidant profile, highlighting the chemical diversity within Ophiopogon japonicus .

Comparison with Deacetylated Compounds from Other Sources

Deacetylation is a critical modification influencing bioactivity across compound classes:

Compound Source Bioactivity Mechanism/Application
This compound Ophiopogon japonicus Cardioprotective, vasodilatory effects Modulates calcium channels
4'-Deacetyl griseusin A Marine Actinomycetes Antimicrobial (MIC <1 mg/mL vs. MRSA) Disrupts bacterial membranes
Deacetyl nomilinic acid glucoside Citrus spp. Bitterness modulation in citrus juices Inhibits limonoid biosynthesis
Deacetyl fissinolide Carapa guianensis Insecticidal (delays larval development) Targets insect growth regulators

Key Observations :

  • This compound is unique in its cardiovascular focus, whereas other deacetylated compounds, like 4'-deacetyl griseusin A , target microbial pathogens or agricultural pests .
  • Stability differences are noted: Acetylated precursors (e.g., synthetic acetates in ) often convert to deacetyl forms during storage, suggesting deacetyl compounds may exhibit greater chemical stability under physiological conditions .

Pharmacological and Mechanistic Insights

Bioactivity Profile

  • Cytotoxicity Comparison : While 14α-hydroxy Sprengerinin C (from the same plant) and 4'-deacetyl griseusin A exhibit cytotoxicity (IC₅₀ <10 μM in cancer cells), this compound lacks significant cytotoxic activity, emphasizing its therapeutic specialization .

Physicochemical Properties

Property This compound Ophiopogonin D' 4'-Deacetyl Griseusin A
Solubility Soluble in CHCl₃/MeOH Poor in polar solvents Soluble in DMSO
Stability Stable at 4°C (2 years) Degrades upon acetylation Light-sensitive
Purity (HPLC) ≥98% ≥96% ≥95%

Biological Activity

Deacetyl ophiopojaponin A is a bioactive compound derived from the plant Ophiopogon japonicus, known for its various therapeutic potentials. This article summarizes the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H44O10
  • Molecular Weight : 520.64 g/mol
  • IUPAC Name : 3-O-(β-D-glucopyranosyl)-2-O-(β-D-glucopyranosyl)-28-O-β-D-glucopyranosyl-20(S)-protopanaxadiol

Pharmacological Effects

This compound exhibits a range of biological activities:

  • Anticancer Activity
    • Recent studies indicate that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Anti-inflammatory Effects
    • This compound demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (like TNF-α and IL-6) and reducing the expression of COX-2 in macrophages . These effects suggest its potential use in treating inflammatory diseases.
  • Neuroprotective Properties
    • This compound has been reported to protect neuronal cells from oxidative stress-induced damage. It enhances the expression of neuroprotective factors such as BDNF (brain-derived neurotrophic factor), which is crucial for neuronal survival and growth .
  • Antioxidant Activity
    • The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress markers in vitro. This activity contributes to its protective effects against cellular damage .

The biological activities of this compound can be attributed to several mechanisms:

  • Regulation of Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell survival.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, it leads to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Enzyme Activation : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .
  • Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound significantly improved cognitive function in models of neurodegenerative diseases, correlating with reduced levels of oxidative stress markers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMechanismReference
AnticancerInduces apoptosis in cancer cellsActivation of caspases
Anti-inflammatoryReduces cytokine productionInhibition of COX-2
NeuroprotectiveProtects neuronal cells from oxidative stressUpregulation of BDNF
AntioxidantScavenges free radicalsEnhances antioxidant enzyme activity

Q & A

Q. What metadata should be included when publishing datasets on this compound to ensure reproducibility?

  • Methodological Answer : Essential metadata include:
  • Chemical characterization : CAS No. (313054-32-9), purity, storage conditions.
  • Experimental protocols : Detailed extraction/purification steps, instrument parameters (e.g., HPLC gradients).
  • Data availability : Raw spectral files, statistical code, and negative results in supplementary materials .

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